N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
Description
This compound belongs to the 4-oxo-4H-chromene-2-carboxamide class, characterized by a chromene core substituted with a carboxamide group. The structure includes a 7,8-dimethyl modification on the chromene ring and a 2-ethylpiperidin-1-yl sulfonylphenyl moiety at the N-position.
Properties
Molecular Formula |
C25H28N2O5S |
|---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]-7,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C25H28N2O5S/c1-4-19-7-5-6-14-27(19)33(30,31)20-11-9-18(10-12-20)26-25(29)23-15-22(28)21-13-8-16(2)17(3)24(21)32-23/h8-13,15,19H,4-7,14H2,1-3H3,(H,26,29) |
InChI Key |
LMONYTBVZLVNTB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=C(O3)C(=C(C=C4)C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization Methodology
Optimization for 7,8-Dimethyl Substitution
-
Regioselectivity : Steric effects from the 7,8-dimethyl groups require elevated temperatures (100–110°C) and prolonged reaction times (18–24 hours).
Preparation of the Sulfonamide Intermediate
The 4-[(2-ethylpiperidin-1-yl)sulfonyl]aniline intermediate is synthesized via sulfonation and amination (Table 1).
Sulfonation of 2-Ethylpiperidine
Coupling with 4-Aminophenol
-
Conditions : 4-Aminophenol (1.0 equiv), triethylamine (3.0 equiv) in THF at 25°C for 12 hours.
-
Workup : Aqueous extraction and silica gel chromatography (ethyl acetate/hexane, 3:7).
Table 1 : Sulfonamide Intermediate Synthesis
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Sulfonation | ClSO₃H, CH₂Cl₂, 0°C → 25°C | 89% | 98% |
| Amination | 4-Aminophenol, Et₃N, THF | 82% | 95% |
Amidation Coupling Reaction
The final step couples the chromene carboxylic acid with the sulfonamide aniline using PyBOP activation .
Carboxylic Acid Activation
Coupling with Sulfonamide Aniline
-
Conditions : Sulfonamide aniline (1.1 equiv) added to activated acid, stirred at 25°C for 24 hours.
-
Workup : Dilution with ethyl acetate, washing with NaHCO₃ and brine.
-
Purification : Flash chromatography (CH₂Cl₂/MeOH, 9:1) yields 72–78% pure product.
Table 2 : Amidation Optimization
Purification and Characterization
Chromatographic Purification
Analytical Confirmation
Comparative Analysis of Synthetic Routes
Route A (PyBOP-mediated): Higher yield (78%) but requires expensive reagents.
Route B (Bi(OTf)₃-catalyzed): Lower yield (66%) but scalable for industrial applications.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
This compound has been investigated for its anticancer properties. Studies indicate that compounds with similar structures exhibit inhibitory effects on various cancer cell lines. For instance, derivatives containing sulfonamide groups have shown cytotoxic activity against human cancer cell lines, including colon and breast cancer cells . The mechanism often involves the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
Inhibition of Kinase Activity
Research has highlighted the role of similar chromene derivatives in inhibiting specific kinases involved in cancer progression. For example, compounds that inhibit the p38 mitogen-activated protein kinase have been explored for their potential to reduce tumor growth and metastasis . The sulfonyl group in this compound may enhance its interaction with target proteins, thereby increasing its efficacy.
Neuropharmacology
Dopamine Transporter Inhibition
The structural features of N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide suggest potential activity at the dopamine transporter (DAT). Compounds with similar piperidine and sulfonamide moieties have demonstrated high affinity for DAT, which is crucial in the treatment of neurodegenerative diseases and psychiatric disorders . This indicates a possible application in managing conditions like Parkinson's disease or depression.
Anti-inflammatory Properties
Cytokine Modulation
Compounds resembling this compound have been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This property can be beneficial in treating chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease . The sulfonamide group is particularly noted for its role in reducing inflammation through various biochemical pathways.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and synthetic differences between the target compound and its analogs:
Key Observations:
Chromene Modifications: The target compound’s 7,8-dimethyl groups contrast with the 6,7-dimethoxy groups in compound 18 . Compound 4h lacks chromene ring substituents, which may diminish steric or electronic effects critical for target engagement .
Piperidine/Piperazine Variations :
- The 2-ethylpiperidin-1-yl group in the target compound offers moderate lipophilicity, whereas the benzyl-piperidine in 4h and 18 introduces aromatic bulk, possibly affecting solubility and binding pocket compatibility .
- The pyridinylpiperazine moiety in CAS 946223-77-4 introduces a basic nitrogen and aromatic ring, which could enhance hydrogen bonding or π-π interactions .
Synthetic Efficiency :
- Both 4h and 18 exhibit high yields (>75%), suggesting robust synthetic routes for chromene-carboxamide derivatives . Data on the target compound’s synthesis are unavailable.
Pharmacological and Physicochemical Implications
- Lipophilicity : The 7,8-dimethyl groups on the target compound may improve blood-brain barrier penetration compared to polar methoxy groups in 18 .
- Solubility : The sulfonyl linker in all compounds enhances water solubility, but bulky substituents (e.g., benzyl in 4h ) could counteract this effect .
- Receptor Affinity : Piperidine derivatives (target, 4h , 18 ) are common in central nervous system (CNS) targets, while the pyridinylpiperazine in CAS 946223-77-4 may favor interactions with serotonin or dopamine receptors .
Biological Activity
N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a compound that belongs to the chromene family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis of chromene derivatives typically involves multi-step reactions that include the formation of the chromene skeleton followed by various functional group modifications. The specific synthetic route for this compound has not been extensively documented in the literature, but related compounds have been synthesized using methods such as cyclization reactions and functionalization of existing chromene structures .
Antileishmanial Activity
Recent studies have indicated that chromene derivatives exhibit significant antileishmanial activity. For instance, compounds structurally similar to N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-7,8-dimethyl have shown effective concentrations (EC50) below 10 µM against Leishmania species . The mechanism often involves interference with the parasite's metabolic pathways.
Cytotoxicity
In vitro studies have demonstrated that certain chromene derivatives possess cytotoxic properties against various cancer cell lines. For example, a related compound exhibited an IC50 value of 13.5 nM against acetylcholinesterase (AChE), indicating potential use in cancer therapies . The cytotoxic effects are often attributed to the ability of these compounds to induce apoptosis in cancer cells.
Enzyme Inhibition
Chromene derivatives have also been studied for their ability to inhibit key enzymes involved in disease processes. For instance, some derivatives have shown potent inhibition of AChE and butyrylcholinesterase (BuChE), suggesting potential applications in treating neurodegenerative disorders .
Structure-Activity Relationship (SAR)
The biological activity of N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-7,8-dimethyl is influenced by its structural components. The presence of the sulfonamide group and modifications on the chromene ring significantly affect its potency and selectivity. For instance:
| Substituent | Effect on Activity |
|---|---|
| Sulfonamide group | Enhances solubility and bioavailability |
| Dimethyl groups at positions 7 & 8 | Increases lipophilicity and interaction with biological targets |
Case Studies
- Antileishmanial Screening : A study evaluated various chromene derivatives for their antileishmanial activity. Compounds similar to N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-7,8-dimethyl showed promising results with EC50 values indicating effective leishmanicidal activity .
- Cytotoxicity Assays : In another study focusing on cytotoxic effects, related compounds were tested against human cancer cell lines, revealing significant inhibition of cell proliferation at low concentrations .
Q & A
Q. How can researchers synthesize this compound, and what are critical reaction parameters?
- Methodology : Multi-step synthesis typically involves: (i) Sulfonylation of the phenyl group using 2-ethylpiperidine and sulfonyl chloride under inert conditions. (ii) Coupling the sulfonamide intermediate with 7,8-dimethyl-4-oxochromene-2-carboxylic acid via carbodiimide-mediated amidation. Key parameters include temperature control (<40°C for sulfonylation) and stoichiometric precision to avoid byproducts like N-acylurea .
Q. What spectroscopic techniques are essential for structural confirmation?
- Methodology : Use -NMR to verify sulfonamide proton shifts (δ 3.1–3.5 ppm) and chromene carbonyl signals (δ 165–170 ppm). High-resolution mass spectrometry (HRMS) confirms molecular ion integrity (e.g., [M+H] with <3 ppm error) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodology :
- Core modifications : Vary the piperidine substituents (e.g., 2-ethyl vs. 2-propyl) to assess steric effects on sulfonamide binding.
- Chromene ring substitutions : Introduce electron-withdrawing groups (e.g., Cl, NO) at the 7/8 positions to modulate electron density and receptor affinity.
Use molecular docking (e.g., AutoDock Vina) to prioritize targets based on binding energy (<−8 kcal/mol) .
Q. How to resolve discrepancies in solubility data across different assay buffers?
- Methodology :
- Buffer optimization : Test solubility in phosphate-buffered saline (PBS, pH 7.4) vs. acetate buffer (pH 4.6) to identify pH-dependent aggregation.
- Surfactant addition : Use 0.1% Tween-80 to enhance solubility in aqueous media. Validate via dynamic light scattering (DLS) to confirm monodisperse particle distribution .
Q. What computational approaches predict metabolic liabilities of the sulfonamide moiety?
- Methodology :
- In silico metabolism : Use software like MetaSite to identify cytochrome P450 oxidation sites (e.g., N-deethylation of piperidine).
- MD simulations : Assess sulfonamide-enzyme binding stability (RMSD <2 Å over 100 ns) to predict hydrolytic degradation pathways .
Data Contradiction Analysis
Q. How to interpret conflicting IC values in enzyme inhibition assays?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
